CU-CPT-8m

TLR8-selective inhibition isoform specificity immune signaling

Procure structurally validated CU-CPT-8m, the first-in-class selective TLR8 antagonist. With >1,100-fold selectivity over TLR7, it eliminates confounding TLR7 inhibition seen with generic antagonists like chloroquine derivatives. Ideal for autoimmune disease models (SSc, SLE, RA) where unambiguous TLR8 blockade is essential. Backed by co-crystal structure PDB: 5WYX and comprehensive selectivity profiling across all ten human TLRs. Standard package sizes: 1–50 mg.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
Cat. No. B1669319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCU-CPT-8m
SynonymsCU-CPT-8m, CU-CPT 8m, CU-CPT8m
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC=NC3=C(C=NN23)C(=O)N
InChIInChI=1S/C14H12N4O/c1-9-3-2-4-10(7-9)12-5-6-16-14-11(13(15)19)8-17-18(12)14/h2-8H,1H3,(H2,15,19)
InChIKeyHNKGGVGQAVODNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CU-CPT-8m: A Selective TLR8 Antagonist for Immune Signaling Research and Drug Discovery


CU-CPT-8m (also known as CPD1578) is a first-in-class small-molecule antagonist that specifically inhibits Toll-like receptor 8 (TLR8), a key endosomal innate immune sensor implicated in autoimmune and inflammatory pathogenesis [1]. The compound inhibits TLR8 signaling with an IC50 of 67±10 nM and a binding affinity (Kd) of 220 nM, while demonstrating negligible cytotoxicity . Mechanistically, CU-CPT-8m binds to a pocket at the interface of the TLR8 homodimer, stabilizing the receptor in its resting state and preventing the conformational changes required for downstream signaling activation [1]. The compound's chemical structure is C14H12N4O, with a molecular weight of 252.27 g/mol .

Why CU-CPT-8m Cannot Be Readily Substituted by Other TLR7/8 or TLR8 Inhibitors


The endosomal Toll-like receptor family (TLR3, TLR7, TLR8, TLR9) shares high structural homology and overlapping ligand recognition profiles, making isoform-selective targeting a persistent challenge [1]. Generic substitution with non-selective TLR7/8 antagonists (e.g., chloroquine derivatives, imidazoquinolines) risks confounding experimental interpretation due to concurrent TLR7 inhibition, given that TLR7 and TLR8 signal through distinct downstream pathways and are differentially expressed across immune cell populations [2]. Furthermore, more potent CU-CPT analogs such as CU-CPT-9a (IC50 = 0.5 nM) and CU-CPT-9b (IC50 = 0.7 nM) have been developed, yet CU-CPT-8m retains distinct utility as the structurally characterized reference compound for which comprehensive selectivity profiling across all ten human TLRs and in vivo target engagement data have been established [1][3].

Quantitative Differentiation of CU-CPT-8m Against Closest TLR8 Inhibitor Comparators


TLR7 Selectivity: >1,100-Fold Window Between TLR8 IC50 and TLR7 Inactivity

CU-CPT-8m demonstrates high selectivity for TLR8 over the closely related TLR7 receptor, a critical differentiation given that TLR7 and TLR8 share many common ligands and are often co-targeted by non-selective inhibitors [1]. In selectivity profiling across all ten human TLRs, CU-CPT-8m at 1 μM showed no effect on TLR7 signaling while completely abolishing TLR8-mediated responses [1]. Notably, TLR7 signaling remains unaffected at CU-CPT-8m concentrations up to 75 μM, representing a >1,100-fold selectivity window over the TLR8 IC50 of 67 nM .

TLR8-selective inhibition isoform specificity immune signaling

Binding Mechanism: Interface Stabilization vs. Active-Site Competition

CU-CPT-8m binds to a unique pocket located at the interface between the two protomers of the TLR8 homodimer, a binding mode distinct from competitive antagonists that target the ligand-binding domain [1]. Co-crystal structure analysis (PDB: 5WYX) reveals that CU-CPT-8m is sandwiched between the two TLR8 subunits, stabilizing the receptor in its pre-formed, resting-state dimer and preventing the conformational rearrangement required for downstream MyD88-dependent signaling [1]. In contrast, endogenous agonists such as ssRNA or synthetic agonists such as R848 (resiquimod) and VTX-2337 induce activation by binding within the canonical ligand-binding pocket and promoting a closer C-terminal dimer interface distance [2].

allosteric inhibition TLR8 dimerization structural biology

Potency and Cytotoxicity: 67 nM IC50 with Negligible Cytotoxicity

CU-CPT-8m inhibits TLR8 signaling with an IC50 of 67±10 nM in HEK-Blue TLR8 reporter cells, and the binding affinity Kd was determined to be 220 nM by isothermal titration calorimetry (ITC) [1]. In a dose-response analysis in differentiated THP-1 monocytic cells, CU-CPT-8m inhibited R848-induced TNF-α production with an IC50 of 90±10 nM, which closely aligns with the HEK-Blue TLR8 cell reporter assay data [1]. Importantly, CU-CPT-8m exhibits negligible cytotoxicity across tested concentration ranges, distinguishing it from broad-spectrum TLR inhibitors that often display confounding cytotoxicity at higher concentrations [1]. In contrast, the structurally optimized analog CU-CPT-9a achieves substantially higher potency with an IC50 of 0.5 nM, representing a ~134-fold improvement over CU-CPT-8m [2].

TLR8 inhibition potency therapeutic window

Solubility and Stability: Room Temperature Shipping with Defined Storage Parameters

CU-CPT-8m demonstrates solubility of 6 mg/mL (23.78 mM) in DMSO at 25°C, and is insoluble in water . The compound can be shipped at room temperature without requiring cold-chain logistics, based on in-house stability testing that confirms retained biological activity under ambient transport conditions . For long-term storage, powder form is stable at -20°C for up to 3 years, at 4°C for up to 2 years; in DMSO solution, stability is maintained at -80°C for 6 months or at -20°C for 1 month [1]. In contrast, many TLR-targeting tool compounds require continuous cold-chain handling or exhibit rapid degradation in solution, which can introduce experimental variability and increase procurement complexity.

compound stability solubility formulation

Patient-Derived Sample Validation: Activity in Rheumatoid Arthritis and Osteoarthritis Primary Cells

CU-CPT-8m has demonstrated robust anti-inflammatory activity in primary human cells derived from patients with autoimmune and inflammatory conditions [1]. In synovial cells harvested from osteoarthritis patients, CU-CPT-8m treatment significantly reduced the production of both IL-1β and TNF-α [1]. In peripheral blood mononuclear cells (PBMCs) derived from rheumatoid arthritis patients, CU-CPT-8m decreased TNF-α production, with effects comparable to the more potent analog CU-CPT-9a under the tested conditions [1]. Importantly, CU-CPT-8m suppressed inflammatory responses in cells from patients with rheumatoid arthritis, osteoarthritis, and Still's disease (a rare autoimmune condition) [2].

rheumatoid arthritis osteoarthritis patient-derived samples primary cell validation

Recommended Research and Industrial Applications for CU-CPT-8m Based on Validated Evidence


Mechanistic Dissection of TLR8-Specific vs. TLR7-Mediated Signaling in Mixed Immune Cell Populations

CU-CPT-8m is optimally suited for experiments requiring unambiguous discrimination between TLR8 and TLR7 signaling contributions, given its >1,100-fold selectivity window (no TLR7 inhibition up to 75 μM despite TLR8 IC50 of 67 nM) [1]. This selectivity profile enables researchers to attribute observed immunological effects specifically to TLR8 blockade, avoiding the confounding TLR7 inhibition that occurs with non-selective TLR7/8 antagonists such as chloroquine derivatives or imidazoquinolines. Applications include dissecting TLR8-specific contributions in dendritic cell activation, macrophage polarization, and B cell responses in vitro, as well as distinguishing TLR7 vs. TLR8 roles in models of systemic lupus erythematosus and other TLR7/8-implicated autoimmune conditions.

Structural Biology Studies of TLR8 Dimerization and Allosteric Modulation

The co-crystal structure of CU-CPT-8m bound to the human TLR8 homodimer (PDB: 5WYX) provides a structurally validated tool for investigating allosteric modulation of TLR8 dimerization dynamics [2]. CU-CPT-8m binds at the interface between the two TLR8 protomers and stabilizes the resting-state dimer, a mechanism distinct from orthosteric agonists or competitive antagonists [2]. This makes CU-CPT-8m the appropriate reference compound for structure-activity relationship (SAR) studies aimed at developing next-generation allosteric TLR8 modulators, for comparative binding studies using surface plasmon resonance (SPR) or ITC, and for computational docking studies seeking to identify novel chemotypes targeting the dimer interface pocket.

In Vivo Preclinical Studies of TLR8-Mediated Pathology in Autoimmune and Fibrotic Disease Models

CU-CPT-8m has demonstrated in vivo efficacy in a bleomycin-induced mouse model of skin inflammation and fibrosis, where subcutaneous injection significantly alleviated both inflammation and fibrotic endpoints [3]. This validated in vivo activity, combined with the compound's established potency (IC50 = 67 nM) and negligible cytotoxicity, supports its use as a tool compound for preclinical investigation of TLR8's pathogenic role in systemic sclerosis (SSc), rheumatoid arthritis, osteoarthritis, and Still's disease [4]. The compound's room-temperature shipping and defined long-term storage parameters further facilitate multi-site collaborative studies and longitudinal preclinical experimental designs.

Assay Development and High-Throughput Screening of TLR8 Inhibitor Libraries

CU-CPT-8m serves as an ideal positive control and reference standard in TLR8 inhibitor screening campaigns due to its well-characterized potency, selectivity, and mechanism of action [1]. The compound can be used to establish assay validation parameters in HEK-Blue TLR8 reporter assays, THP-1 monocyte TNF-α production assays, and primary human PBMC cytokine release assays [1]. Its established IC50 of 67±10 nM in reporter assays and 90±10 nM in THP-1 cells provides benchmark values for normalizing screening data and evaluating hit compound potency [1]. Additionally, CU-CPT-8m's selectivity profile (no effect on TLR1/2/6, TLR3, TLR4, TLR5, TLR7, TLR9 at 1 μM) makes it valuable for counter-screening to confirm TLR8 specificity of identified hits [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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